1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to solvents, and low reactivity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various fluorination reactions, such as:
Electrophilic fluorination: Using reagents like fluorine gas (F₂) or xenon difluoride (XeF₂).
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes, which may include:
Direct fluorination: Using elemental fluorine under controlled conditions.
Electrochemical fluorination: Using an electrolytic cell to introduce fluorine atoms.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like hydrogen gas (H₂) with a catalyst or sodium borohydride (NaBH₄).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical studies.
Medicine: Potential use in drug development or as a diagnostic agent.
Industry: Use in the production of high-performance materials or coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol depends on its specific application
Binding to enzymes or receptors: Modulating their activity.
Incorporation into materials: Enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: A similar compound with a phenyl group instead of a methyl-nitrophenyl group.
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol: A similar compound with a nitrophenyl group instead of a methyl-nitrophenyl group.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is unique due to the presence of both fluorine atoms and a methyl-nitrophenyl group, which can impart distinct chemical and physical properties compared to other fluorinated compounds.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c1-5-2-3-6(4-7(5)17(19)20)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJWSOLLGMQAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.